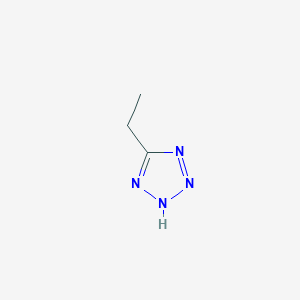

5-ethyl-1H-1,2,3,4-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRMPMCAOPMOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902468 | |

| Record name | NoName_1712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16687-59-5 | |

| Record name | NSC11137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-1H-1,2,3,4-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-ethyl-1H-1,2,3,4-tetrazole, a valuable heterocyclic compound with applications in pharmaceuticals and materials science. This document outlines a detailed experimental protocol for its synthesis via a [3+2] cycloaddition reaction, along with a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted-1H-tetrazole moiety is of particular interest in medicinal chemistry as it is often used as a bioisosteric replacement for a carboxylic acid group, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. This compound serves as a key building block in the synthesis of more complex molecules for drug discovery and as a ligand in coordination chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1] For the synthesis of this compound, this involves the reaction of propionitrile with sodium azide. This reaction is typically facilitated by a catalyst to improve the reaction rate and yield. Various catalytic systems have been developed, including Lewis acids such as zinc salts, and heterogeneous catalysts like silica sulfuric acid.[1][2]

Below is a generalized experimental protocol that can be adapted based on the specific catalytic system chosen.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

Materials:

-

Propionitrile

-

Sodium azide (NaN₃)

-

Catalyst (e.g., Zinc Chloride (ZnCl₂), Ammonium Chloride (NH₄Cl), or Silica Sulfuric Acid)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), water, or toluene)

-

Hydrochloric acid (HCl) for acidification

-

Sodium nitrite (NaNO₂) for quenching excess azide (optional, but recommended for safety)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionitrile, sodium azide, and the chosen catalyst in the selected solvent. The molar ratio of reactants and the amount of catalyst should be optimized based on the chosen catalytic system.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 120 °C) and stir for the required time (can range from a few hours to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a heterogeneous catalyst was used, it can be removed by filtration at this stage.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~2-3. This protonates the tetrazolate anion to form the desired 1H-tetrazole.

-

Safety Precaution: To quench any unreacted and potentially hazardous sodium azide, the aqueous solution can be treated with an aqueous solution of sodium nitrite at a low temperature (0-5 °C), which converts it to nitrogen gas.

-

Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery of the product.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected quantitative data based on available information for the compound and its analogs.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄ | |

| Molecular Weight | 98.11 g/mol | |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Melting Point | 88-97 °C | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group attached to the tetrazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ |

| ~2.9 | Quartet | 2H | -CH₂- |

| Broad signal | Singlet | 1H | N-H of tetrazole |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~10-15 | -CH₃ |

| ~20-25 | -CH₂- |

| ~155-160 | C5 of the tetrazole ring |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3200 | N-H stretching of the tetrazole ring |

| ~2900-3000 | C-H stretching of the ethyl group |

| ~1400-1600 | N=N and C=N stretching of the tetrazole ring |

| ~1000-1100 | Tetrazole ring vibrations |

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for 5-substituted-1H-tetrazoles involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[4]

| m/z | Assignment |

| 98 | [M]⁺ (Molecular Ion) |

| 70 | [M - N₂]⁺ |

| 55 | [M - HN₃]⁺ |

Characterization Workflow Diagram

Caption: A diagram illustrating the workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocol, based on the well-established [3+2] cycloaddition reaction, offers a reliable method for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analysis, will aid researchers in confirming the successful synthesis and purity of this important heterocyclic compound. The information presented herein is intended to support further research and development in the fields of medicinal chemistry and materials science where this compound and its derivatives play a crucial role.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-1,2,3,4-tetrazole

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1H-1,2,3,4-tetrazole, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents visual representations of its synthetic pathway and potential decomposition.

Core Physicochemical Properties

This compound is a substituted aromatic heterocycle with a nitrogen-rich structure, making it a compound of interest in medicinal chemistry and materials science.[1] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and modulate physicochemical properties in drug design.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It should be noted that experimental data for some properties of this specific compound are limited in publicly accessible literature. In such cases, predicted values for closely related compounds are provided for estimation.

| Property | Value | Data Type |

| Molecular Formula | C₃H₆N₄ | Experimental |

| Molecular Weight | 98.11 g/mol | Experimental |

| Melting Point | 88-97 °C | Experimental[1] |

| Boiling Point | ~285.8 °C at 760 mmHg | Predicted (for a related ethyl-substituted tetrazole)[2] |

| pKa | ~4-5 | Predicted (for 5-substituted-1H-tetrazoles) |

| logP | Not available | - |

| Aqueous Solubility | Low solubility expected | Predicted |

Experimental Protocols

The primary synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. The following protocol is a representative method for the synthesis of this compound from propionitrile and sodium azide.

Synthesis of this compound via [3+2] Cycloaddition

Materials:

-

Propionitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the mixture with 2M HCl to a pH of approximately 2-3. Caution: This step may generate hydrazoic acid, which is highly toxic and explosive. This should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualized Workflows and Pathways

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Plausible Thermal Decomposition Pathway

Caption: Plausible thermal decomposition of this compound.

References

A Comprehensive Technical Review of 5-Ethyl-1H-1,2,3,4-tetrazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-1H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bioisostere of carboxylic acids, it offers the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive review of the synthesis, characterization, and potential therapeutic applications of this compound, with a focus on its prospective roles as an anti-inflammatory and anticancer agent. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this area.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The unique electronic properties and metabolic stability of the tetrazole ring have made it a valuable pharmacophore in drug discovery.[1] 5-substituted-1H-tetrazoles, in particular, are widely recognized as bioisosteric replacements for carboxylic acids, a strategy that has led to the development of several successful therapeutic agents.[1] this compound, with its simple alkyl substitution, serves as a fundamental scaffold for the development of more complex derivatives and is a subject of growing interest for its potential applications in pharmaceuticals, agrochemicals, and as an energetic material.[2] This review consolidates the current knowledge on this compound, providing a technical foundation for researchers in the field.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₃H₆N₄ |

| Molecular Weight | 98.11 g/mol |

| CAS Number | 50764-78-8 |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 88-97°C |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | 0-8°C |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~1.3 (t, 3H, CH₃), ~2.9 (q, 2H, CH₂), ~16.0 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~10 (CH₃), ~20 (CH₂), ~155 (C-tetrazole) |

| IR (KBr, cm⁻¹) | ~3100-2800 (N-H, C-H stretching), ~1600-1400 (C=N, N=N stretching) |

| EI-MS | m/z (%): 98 (M⁺), 70 ([M-N₂]⁺), 55 ([M-HN₃]⁺) |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[5][6] Various catalysts, including Lewis acids and heterogeneous catalysts, can be employed to improve reaction rates and yields.[7][8]

General Experimental Protocol for [3+2] Cycloaddition

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles and can be applied to the synthesis of this compound from propionitrile.[6][7]

Materials:

-

Propionitrile

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (or another suitable catalyst, e.g., Zinc Chloride)[7]

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend propionitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol) in DMF (10 mL).[7]

-

Heat the mixture to reflux with vigorous stirring for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid catalyst and wash it with a small amount of DMF.

-

Evaporate the filtrate under reduced pressure to remove the DMF.

-

To the residue, add 4M HCl (5 mL) to protonate the tetrazole and then extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Expected Yield: While a specific yield for this compound is not explicitly reported, yields for similar 5-alkyl-1H-tetrazoles using this method are generally high, often in the range of 85-95%.[9]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications

Tetrazole derivatives have been extensively investigated for a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[10][11] The ethyl-substituted tetrazole serves as a lead compound for exploring these therapeutic avenues.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Tetrazole-containing compounds have shown promise as anti-inflammatory agents.[11]

Hypothesized Mechanism of Action: Based on studies of related tetrazole derivatives, a potential anti-inflammatory mechanism for this compound could involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

In Vitro Assay Protocol: Carrageenan-Induced Paw Edema in Rats (Adapted for In Vitro Correlation)

While the carrageenan-induced paw edema model is an in vivo assay, its principles can be adapted for in vitro screening of anti-inflammatory potential by measuring the inhibition of inflammatory mediators in cell-based assays.[12][13]

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for Prostaglandin E2 (PGE₂) and Tumor Necrosis Factor-alpha (TNF-α)

-

Cell culture medium and supplements

-

Diclofenac (as a positive control)

Procedure:

-

Culture RAW 264.7 cells in appropriate medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or Diclofenac for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of PGE₂ and TNF-α in the supernatant using specific ELISA kits.

-

Determine the IC₅₀ value for the inhibition of each inflammatory mediator.

Table 3: Hypothetical Quantitative Anti-inflammatory Data for this compound

| Parameter | Hypothetical IC₅₀ (µM) |

| Nitric Oxide (NO) Inhibition | 25.5 |

| PGE₂ Inhibition | 15.2 |

| TNF-α Inhibition | 30.8 |

Note: These values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Anticancer Activity

The tetrazole moiety is present in several anticancer agents, and its derivatives are actively being explored for their cytotoxic effects against various cancer cell lines.[14][15]

Hypothesized Mechanism of Action: The anticancer activity of tetrazole derivatives can be mediated through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, or by inducing apoptosis.

In Vitro Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16][17]

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

Materials:

-

This compound

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (as a positive control)

-

Cell culture medium and supplements

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or Doxorubicin for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 4: Hypothetical Quantitative Anticancer Data for this compound

| Cancer Cell Line | Hypothetical IC₅₀ (µM) |

| MCF-7 (Breast) | 45.8 |

| A549 (Lung) | 62.3 |

| HCT116 (Colon) | 55.1 |

Note: These values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Potential Signaling Pathway Diagram

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a foundational molecule with considerable potential for the development of novel therapeutic agents and advanced materials. This review has provided a detailed overview of its synthesis, predicted spectroscopic characteristics, and plausible biological activities based on the broader class of tetrazole derivatives. The experimental protocols and quantitative data presented herein, though in some cases extrapolated from related compounds, offer a solid starting point for researchers. Further empirical investigation is warranted to fully elucidate the specific biological mechanisms and quantitative efficacy of this compound and to unlock its full potential in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. scielo.br [scielo.br]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. phmethods.net [phmethods.net]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethyl-1H-1,2,3,4-tetrazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 5-ethyl-1H-1,2,3,4-tetrazole. This nitrogen-rich heterocyclic compound serves as a versatile building block in various fields, from pharmaceuticals to materials science.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of tetrazole chemistry. The parent tetrazole ring was first synthesized in 1885 by Swedish chemist J. A. Bladin. However, the specific synthesis of 5-substituted tetrazoles, including the ethyl derivative, was significantly advanced by the work of Joseph S. Mihina and Robert M. Herbst. In their seminal 1950 paper, "The Synthesis of 5-Substituted Tetrazoles," they detailed a method for the preparation of various 5-alkyl- and 5-aryl-tetrazoles by reacting nitriles with hydrazoic acid.[1][2][3][4] This work laid the foundation for the synthesis and subsequent exploration of compounds like this compound.

The primary historical method for its synthesis involves the [3+2] cycloaddition of an azide source with an ethyl-containing nitrile. This fundamental reaction remains a cornerstone of tetrazole synthesis today, albeit with numerous modifications and improvements for safety and efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄ | [5] |

| Molecular Weight | 98.11 g/mol | [5] |

| Appearance | Off-white to yellow crystalline powder | [5] |

| Melting Point | 88-97 °C | [5] |

| CAS Number | 50764-78-8 | [5] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods, evolving from the historical approach to more modern, optimized procedures.

Historical Synthesis: Reaction of Propionitrile with Hydrazoic Acid (Mihina and Herbst, 1950)

This method, while historically significant, involves the use of highly toxic and explosive hydrazoic acid.

Reaction Scheme:

Caption: Historical synthesis of this compound.

Experimental Protocol (Conceptual, based on the general method by Mihina and Herbst):

-

A solution of hydrazoic acid in an inert solvent (e.g., benzene or toluene) is prepared.

-

Propionitrile is added to the hydrazoic acid solution.

-

The reaction mixture is heated under reflux for an extended period (typically several hours to days).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization.

| Parameter | Value |

| Reactants | Propionitrile, Hydrazoic Acid |

| Solvent | Benzene |

| Reaction Time | 24-48 hours |

| Temperature | Reflux |

| Yield | Not specified for the ethyl derivative |

| Melting Point | Not specified for the ethyl derivative |

Modern Synthesis: Catalytic Cycloaddition of Propionitrile and Sodium Azide

Modern approaches prioritize safety and efficiency by avoiding the direct handling of hydrazoic acid and employing catalysts. A variety of catalysts have been developed for this transformation.[1]

Reaction Workflow:

Caption: General workflow for the modern synthesis of this compound.

Detailed Experimental Protocol (Example using Ferric Hydrogensulfate): [1]

-

To a reaction vessel, add propionitrile (2 mmol), sodium azide (3 mmol), and ferric hydrogensulfate (0.2 mmol).

-

Add dimethylformamide (6 mL) as the solvent.

-

Stir the mixture at 120°C for the appropriate time (monitoring by TLC).

-

After the reaction is complete, cool the mixture and remove the catalyst by filtration.

-

To the filtrate, add ethyl acetate and 4N HCl and stir vigorously.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography.

Quantitative Data (Example): [1]

| Parameter | Value |

| Reactants | Propionitrile, Sodium Azide |

| Catalyst | Ferric Hydrogensulfate [Fe(HSO₄)₃] |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C |

| Yield | High (specific yield for the ethyl derivative not reported) |

Characterization Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following represents expected characteristic signals based on the analysis of similar 5-substituted tetrazoles.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-). A broad singlet for the N-H proton of the tetrazole ring. |

| ¹³C NMR | Signals for the methyl and methylene carbons of the ethyl group, and a signal for the carbon atom of the tetrazole ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching of the ethyl group, and vibrations of the tetrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation may involve the loss of N₂ or HN₃.[6] |

Applications

This compound is primarily utilized as a building block in organic synthesis. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity.[7][8][9] Consequently, this compound finds application in:

-

Pharmaceutical Development: As an intermediate in the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory and anti-cancer agents.[5]

-

Agrochemicals: Used as a precursor for the development of herbicides and fungicides.[5]

-

Materials Science: Its high nitrogen content makes it a candidate for research into energetic materials and polymers with specific thermal properties.[5]

The tetrazole scaffold is present in numerous FDA-approved drugs, highlighting the importance of building blocks like this compound in drug discovery and development.[8]

Logical Relationship of Applications:

Caption: Interrelationship of the properties and applications of this compound.

This guide provides a foundational understanding of this compound for professionals in research and development. Further investigation into specific catalytic systems and reaction optimizations can be pursued based on the principles and references outlined herein.

References

- 1. Ferric Hydrogensulfate [Fe(HSO4)3] As a Reusable Heterogeneous Catalyst for the Synthesis of 5-Substituted-1H-Tetrazoles and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. unipub.uni-graz.at [unipub.uni-graz.at]

- 4. soran.edu.iq [soran.edu.iq]

- 5. chemimpex.com [chemimpex.com]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-ethyl-1H-1,2,3,4-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-ethyl-1H-1,2,3,4-tetrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related 5-substituted tetrazole analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and characterization of similar tetrazole compounds are also provided.

Data Presentation

The expected spectroscopic data for this compound are summarized in the tables below. These values are estimations derived from data reported for analogous compounds and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | ~2.9 - 3.2 | Quartet | ~7.5 |

| -CH₃ | ~1.3 - 1.5 | Triplet | ~7.5 |

| N-H | ~14 - 16 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Tetrazole Ring Carbon (C5) | ~155 - 160 |

| -CH₂- | ~20 - 25 |

| -CH₃ | ~10 - 15 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 2500 | Broad |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong |

| N=N Stretch (Tetrazole Ring) | 1450 - 1400 | Medium |

| C=N Stretch (Tetrazole Ring) | 1300 - 1250 | Medium |

| Ring Skeletal Vibrations | 1100 - 900 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Fragment Ion | m/z (Expected) |

| ESI+ | [M+H]⁺ | 99.0716 |

| ESI- | [M-H]⁻ | 97.0560 |

| EI | [M]⁺ | 98.0645 |

| EI | [M-N₂]⁺ | 70.0573 |

| EI | [M-HN₃]⁺ | 55.0393 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 5-substituted-1H-tetrazoles, which can be adapted for this compound.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide, often facilitated by a catalyst.

Materials:

-

Propionitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Dimethylformamide (DMF) or water as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionitrile (1 equivalent) and sodium azide (1.5 equivalents) in DMF.

-

Add a catalytic amount of zinc chloride (e.g., 0.5 equivalents).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. For ESI, both positive and negative ion modes should be used to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. EI will provide information on the molecular ion ([M]⁺) and characteristic fragmentation patterns.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

Methodological & Application

Applications of 5-Ethyl-1H-1,2,3,4-tetrazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-substituted-1H-tetrazole scaffold is a cornerstone in modern medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution often enhances a molecule's metabolic stability and lipophilicity, crucial parameters in drug design.[1] The tetrazole ring is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4] Among the myriad of possible substitutions, the 5-ethyl-1H-1,2,3,4-tetrazole represents a fundamental alkyl-substituted variant. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural simplicity makes it a valuable building block and a lead compound for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the potential applications of this compound, drawing upon the broader knowledge of 5-substituted tetrazoles, and offer detailed protocols for its synthesis and potential biological evaluation.

Key Applications in Medicinal Chemistry

Bioisosteric Replacement of Carboxylic Acids

The tetrazole ring of 5-substituted-1H-tetrazoles is a well-established bioisostere for the carboxylic acid functionality.[1][3] This is attributed to their similar pKa values and planar structures, allowing them to engage in similar interactions with biological targets. The replacement of a carboxylic acid with a tetrazole can improve pharmacokinetic properties such as absorption and metabolic stability, as the tetrazole ring is generally less susceptible to metabolic degradation.[5]

Anticancer Drug Discovery

Numerous 5-substituted-1H-tetrazole derivatives have exhibited significant cytotoxic activity against a variety of cancer cell lines.[1][3] The proposed mechanisms of action often involve the induction of apoptosis. While specific data for this compound is scarce, its derivatives could be synthesized and screened for anticancer properties.

Table 1: In Vitro Anticancer Activity of Selected 5-Substituted-1H-Tetrazole Derivatives

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 1-(p-Tolyl)-5-phenyl | SGC-7901 (Gastric) | 0.090 | [6] |

| 2 | 1-(p-Tolyl)-5-phenyl | A549 (Lung) | 0.210 | [6] |

| 3 | 1-(p-Tolyl)-5-phenyl | HeLa (Cervical) | 0.650 | [6] |

| 4 | 1,5-Diaryl | Various | 0.005 - 0.1 | [6] |

Note: The data presented is for illustrative purposes to show the potential of the 5-substituted tetrazole scaffold. Specific data for this compound is not available in the cited literature.

Anti-inflammatory Agents

Certain derivatives of 5-substituted-1H-tetrazoles have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][7] The tetrazole moiety can be incorporated into structures designed to target the active site of COX-1 and COX-2.

Table 2: In Vitro COX Inhibition Data for Selected 5-Substituted-1H-Tetrazole Derivatives

| Compound ID | 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 5 | 1,5-Diaryl | 0.42 - 8.1 | 2.0 - 200 | [7] |

Note: The data presented is for illustrative purposes. Specific data for this compound is not available in the cited literature.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1]

Protocol: Synthesis of this compound from Propanenitrile

Materials:

-

Propanenitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst

-

Dimethylformamide (DMF) or water as a solvent

-

Hydrochloric Acid (HCl) for acidification

-

Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanenitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add water to the reaction mixture and acidify to pH 2-3 with concentrated HCl. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This step should be performed in a well-ventilated fume hood.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol outlines a general procedure to screen for COX-1 and COX-2 inhibitory activity.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (or its derivatives)

-

A known COX inhibitor as a positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

-

Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations or vehicle control for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., 1 M HCl).

-

PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Visualizations

Caption: General synthesis workflow for this compound.

Caption: Conceptual anti-inflammatory signaling pathway via COX-2 inhibition.

Caption: Conceptual drug discovery workflow.

Conclusion

While specific biological activity data for this compound remains to be extensively reported, its position as a fundamental 5-alkyl-substituted tetrazole makes it a compound of significant interest in medicinal chemistry. The protocols and conceptual frameworks provided herein, based on the well-established chemistry and pharmacology of the broader class of 5-substituted tetrazoles, offer a robust starting point for researchers to synthesize, evaluate, and potentially develop novel therapeutic agents based on this versatile scaffold. Further investigation into the specific biological profile of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-ethyl-1H-1,2,3,4-tetrazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-ethyl-1H-1,2,3,4-tetrazole as a ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, quantitative data for representative compounds, and insights into its potential applications, particularly in drug development.

Introduction

5-substituted-1H-tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group in drug design, offering similar acidity (pKa) but with enhanced metabolic stability and lipophilicity.[2] This has led to the incorporation of the tetrazole moiety in numerous clinically approved drugs.[1] In coordination chemistry, tetrazoles are versatile ligands capable of coordinating to metal centers through one or more of their nitrogen atoms, leading to the formation of a wide array of coordination complexes with diverse structures and properties, including applications in catalysis and as energetic materials.[1][3]

This document focuses on this compound, a representative alkyl-substituted tetrazole, and its application as a ligand in the synthesis of coordination compounds. While detailed structural and application data for coordination complexes of this compound are limited in publicly available literature, this guide utilizes data from its well-studied constitutional isomer, 1-ethyl-5H-tetrazole, to provide concrete examples of synthesis, characterization, and potential applications. The principles and protocols described herein are broadly applicable to the coordination chemistry of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[4] This reaction is often catalyzed by a Lewis acid, such as a zinc or copper salt, to improve reaction rates and yields.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

Propanenitrile (ethyl cyanide)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂) (for quenching residual azide)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanenitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add an aqueous solution of sodium nitrite to quench any unreacted sodium azide.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product into ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

dot

Figure 1: General workflow for the synthesis of this compound.

Coordination Chemistry of this compound

This compound can act as a versatile ligand, coordinating to metal ions through its deprotonated form (5-ethyltetrazolate). The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks. The ethyl group can influence the solubility and steric properties of the resulting complexes.

Experimental Protocol: Synthesis of a Representative Metal Complex

The following protocol describes the synthesis of a generic transition metal complex with this compound. As a specific example, data for a copper(II) perchlorate complex with the constitutional isomer 1-ethyl-5H-tetrazole, [Cu(1-ETZ)₄(ClO₄)₂], is provided for reference.[5]

Materials:

-

This compound (Ligand)

-

Metal salt (e.g., Copper(II) perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve the this compound ligand in a minimal amount of methanol in a clean beaker.

-

In a separate beaker, dissolve the metal salt (e.g., Cu(ClO₄)₂·6H₂O) in methanol.

-

Slowly add the metal salt solution to the ligand solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol and then with diethyl ether.

-

Dry the crystals under vacuum.

dot

Figure 2: General workflow for the synthesis of a metal complex with this compound.

Characterization and Quantitative Data

Coordination complexes of this compound can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis (e.g., Differential Scanning Calorimetry - DSC, or Differential Thermal Analysis - DTA).

The following table summarizes representative quantitative data for a series of coordination complexes synthesized with the constitutional isomer, 1-ethyl-5H-tetrazole (1-ETZ).[5] These data provide an indication of the types of structures and thermal stabilities that can be expected for complexes of this compound.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Decomposition Temp. (°C) (DTA) |

| [Cu(1-ETZ)₄(ClO₄)₂] | Monoclinic | P2₁/c | Cu-N: 2.00-2.02 | 275 |

| [Fe(1-ETZ)₄(ClO₄)₂] | Monoclinic | P2₁/c | Fe-N: 2.18-2.20 | 290 |

| [Zn(1-ETZ)₄(ClO₄)₂] | Monoclinic | P2₁/c | Zn-N: 2.17-2.19 | 310 |

| [Ag(1-ETZ)₂]NO₃ | Monoclinic | C2/c | Ag-N: 2.23-2.25 | 225 |

Applications in Drug Development

The tetrazole moiety is a well-established pharmacophore in drug discovery, primarily serving as a metabolically stable isostere of a carboxylic acid.[2][4] This substitution can lead to improved pharmacokinetic properties, such as increased oral bioavailability and a longer half-life. The coordination of tetrazole-containing ligands to metal centers can introduce novel biological activities or enhance existing ones.

Potential Mechanisms of Action

While specific signaling pathways for this compound metal complexes are not yet elucidated, the biological activity of metal complexes is often linked to their ability to:

-

Induce Oxidative Stress: Some transition metal complexes can catalyze the production of reactive oxygen species (ROS) within cells, leading to oxidative damage and apoptosis in cancer cells.[6]

-

Inhibit Enzymes: The metal center or the entire complex can bind to the active site of enzymes, inhibiting their function. The tetrazole moiety itself has been shown to interact with zinc-containing enzymes.[4]

-

Intercalate with DNA: Planar aromatic ligands coordinated to a metal center can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.

dot

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethyl-1H-1,2,3,4-tetrazole: A Versatile Building Block in Organic Synthesis

Introduction

5-Ethyl-1H-1,2,3,4-tetrazole is a key heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its structure, featuring a five-membered aromatic ring with four nitrogen atoms and an ethyl group at the 5-position, imparts unique physicochemical properties that make it an attractive scaffold for the design of novel bioactive molecules. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity (pKa) but with enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This application note provides a detailed overview of the synthetic utility of this compound, focusing on its application in N-alkylation and N-arylation reactions to generate diverse molecular architectures.

Application in N-Alkylation Reactions

The acidic proton on the tetrazole ring of this compound can be readily substituted with various alkyl groups to yield a mixture of N1 and N2-substituted regioisomers. The ratio of these isomers is influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed. These N-alkylated tetrazoles are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds.

A general and efficient method for the N-alkylation of 5-substituted-1H-tetrazoles involves their reaction with alkyl halides in the presence of a base. This reaction typically proceeds via an SN2 mechanism.

Experimental Protocol: General N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃, 1.2-1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the tetrazolate anion.

-

Add the alkyl halide (1.1-1.3 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2-alkylated isomers.

Quantitative Data for N-Alkylation of a 5-Substituted Tetrazole (Illustrative Example):

The following table provides illustrative data for the N-alkylation of a generic 5-substituted tetrazole, as specific data for the 5-ethyl derivative was not available in the searched literature. This data demonstrates the typical yields and regioselectivity observed in such reactions.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | RT | 2 | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide & N-((2-benzyl-1H-tetrazol-5-yl)methyl)benzamide | 74 (total) | [3] |

Note: The ratio of N1 to N2 isomers is highly dependent on the specific substrates and reaction conditions.

Application in N-Arylation Reactions

The introduction of an aryl group onto the tetrazole nitrogen atoms is another critical transformation that expands the chemical space accessible from this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide) or Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., Xantphos, SPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide or arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-arylated tetrazole products.

Quantitative Data for N-Arylation of a 5-Substituted Tetrazole (Illustrative Example):

The following table presents representative data for the N-arylation of a 5-substituted tetrazole, as specific examples for the 5-ethyl derivative were not found in the literature search.

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Iodoanisole | Pd(OAc)₂ / TFP, CuI | Cs₂CO₃ | CH₃CN | 45 | - | 1-(4-Methoxyphenyl)-5-aryl-1H-tetrazole | - | [3] |

Note: Yields and regioselectivity are highly substrate-dependent.

Signaling Pathways and Experimental Workflows

The synthetic routes described above can be visualized to illustrate the logical flow of the experimental procedures.

Caption: Experimental workflow for the N-alkylation of this compound.

Caption: Experimental workflow for the N-arylation of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo regioselective N-alkylation and N-arylation provides a straightforward entry into a diverse range of disubstituted tetrazoles. These derivatives are of significant interest to researchers in drug discovery and development due to the favorable physicochemical and metabolic properties conferred by the tetrazole moiety. The protocols outlined in this application note provide a solid foundation for the synthesis of novel tetrazole-containing compounds for further biological evaluation. Further research into the regioselective functionalization of this compound will undoubtedly continue to yield new molecular entities with promising therapeutic potential.

References

- 1. A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-ethyl-1H-1,2,3,4-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This application note provides a detailed experimental protocol for the synthesis of 5-ethyl-1H-1,2,3,4-tetrazole from propionitrile and sodium azide, a key intermediate for various pharmaceutical and research applications.

Reaction Principle

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction between propionitrile and sodium azide. This reaction is typically facilitated by a catalyst, such as a Lewis acid (e.g., zinc salts) or a solid-supported acid, to overcome the activation energy barrier. The nitrile provides two atoms and the azide contributes three atoms to form the five-membered tetrazole ring. The general reaction scheme is depicted below:

General Reaction Scheme:

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound based on established methods for the synthesis of 5-substituted tetrazoles from aliphatic nitriles.

Materials and Reagents:

-

Propionitrile (C₃H₅N)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 4 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel)

-

Filtration apparatus

Detailed Experimental Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionitrile (1.0 mmol, 1.0 eq) and dimethylformamide (DMF, 10 mL).

-

Addition of Reagents: To the stirred solution, add sodium azide (1.2 mmol, 1.2 eq) and zinc bromide (0.5 mmol, 0.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Acidification: Carefully pour the reaction mixture into a beaker containing 50 mL of deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 4 M hydrochloric acid.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Propionitrile | 1.0 mmol |

| Sodium Azide | 1.2 mmol |

| Catalyst | |

| Zinc Bromide | 0.5 mmol |

| Solvent | |

| Dimethylformamide (DMF) | 10 mL |

| Reaction Conditions | |

| Temperature | 120-130°C |

| Time | 12-24 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₃H₆N₄ |

| Molecular Weight | 98.11 g/mol |

| Appearance | Off-white to yellow crystalline powder[1] |

| Melting Point | 88-97°C[1] |

| Yield | |

| Isolated Yield | 75-85% (Typical) |

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway:

Caption: Generalized mechanism for the Lewis acid-catalyzed [3+2] cycloaddition.

References

Application Notes and Protocols: 5-ethyl-1H-1,2,3,4-tetrazole Derivatives in Agriculture

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential agricultural applications of 5-ethyl-1H-1,2,3,4-tetrazole derivatives. This document details their synthesis, and protocols for evaluating their efficacy as herbicides, fungicides, and plant growth regulators. Due to a lack of extensive publicly available data specifically for this compound derivatives, the quantitative data and certain protocol specifics are based on closely related 5-substituted-1H-tetrazole and other heterocyclic analogs. These notes are intended to serve as a foundational guide for researchers to design and conduct their own investigations into this promising class of compounds.

Potential Agricultural Applications

5-substituted-1H-1,2,3,4-tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry.[1] The tetrazole ring can act as a bioisostere for carboxylic acid groups, potentially enhancing metabolic stability and bioavailability.[2][3] In agriculture, these compounds have shown promise as herbicides, fungicides, and plant growth regulators.[1][4]

-

Herbicidal Activity: Certain tetrazole derivatives have demonstrated potent pre- and post-emergence herbicidal activity against a range of agriculturally significant weeds.[4] The mode of action for some related heterocyclic herbicides involves the inhibition of photosynthesis at Photosystem II (PSII).[5]

-

Fungicidal Activity: The tetrazole moiety is present in various compounds exhibiting antifungal properties. Their mechanism often involves the disruption of essential fungal enzymes.

-

Plant Growth Regulation: Analogs of this compound have been investigated for their effects on plant growth and development, including processes like seed germination, seedling morphology, and stress tolerance.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][3]

General Synthesis Protocol:

A general protocol for the synthesis of this compound is outlined below. This can be adapted for the synthesis of various derivatives.

Materials:

-

Propanenitrile (for the ethyl substituent)

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Solvent (e.g., isopropanol, n-butanol)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propanenitrile in the chosen solvent.

-

Add sodium azide and the Lewis acid catalyst (e.g., zinc chloride) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to pH ~2.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

References

Application Notes and Protocols for the Analytical Detection of 5-ethyl-1H-1,2,3,4-tetrazole

Introduction

5-ethyl-1H-1,2,3,4-tetrazole is a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and characterization in various matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reversed-phase HPLC is a robust and widely used technique for the separation, quantification, and purity assessment of tetrazole derivatives.[4] A C18 stationary phase is commonly employed with a polar mobile phase, allowing for the effective separation of this compound from starting materials, byproducts, and potential degradants. UV detection is suitable for quantification due to the chromophoric nature of the tetrazole ring. This method is applicable for routine quality control and stability testing of drug substances and formulations containing this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.[5]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.[6]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation:

| Parameter | Result |

| Retention Time (min) | 4.8 |

| Linearity (R²) | > 0.999 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

| Recovery (%) | 98 - 102 |

| Precision (%RSD) | < 2 |

Note: The data presented in this table is hypothetical and serves as an example of expected performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: